3-phenylpropanoyl-CoA

Vue d'ensemble

Description

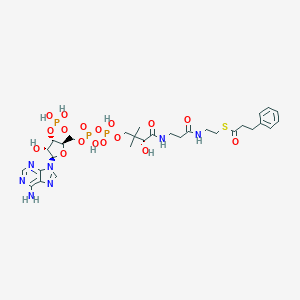

3-Phenylpropanoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-phenylpropanoic acid . This compound is a derivative of coenzyme A and contains the medium-chain and phenyl-substituted fatty acid 3-phenylpropanoic acid . It plays a significant role in various biochemical pathways, particularly in the metabolism of fatty acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropanoyl-CoA can be achieved through several methods. One common approach involves the use of mixed anhydrides of fatty acids in an aqueous-organic solvent mixture optimized to obtain the highest yield . For instance, 3-phenylpropanoic acid, which is commercially available, can be used as a starting material .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of acid-CoA ligases obtained from various plants and microorganisms . These ligases are screened against a library of carboxylic acids to biosynthesize an initial library of acyl-CoA thioesters .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenylpropanoyl-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the reverse aldol reaction, where the compound undergoes chain shortening with the release of acetyl-CoA and benzaldehyde .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include CoA esters and various acid-CoA ligases . The conditions for these reactions often involve aqueous-organic solvent mixtures optimized for high yield .

Major Products Formed

The major products formed from the reactions of this compound include acetyl-CoA and benzaldehyde . These products are significant in various biochemical pathways, particularly in the metabolism of fatty acids.

Applications De Recherche Scientifique

3-Phenylpropanoyl-CoA has several scientific research applications across various fields:

Mécanisme D'action

The mechanism of action of 3-phenylpropanoyl-CoA involves its conversion to 3-hydroxy-3-phenylpropanoyl-CoA intermediates, which undergo chain shortening via a reverse aldol reaction . This process releases acetyl-CoA and benzaldehyde, which are involved in various biochemical pathways . The compound acts as an acyl donor, transferring acyl groups between molecular entities .

Comparaison Avec Des Composés Similaires

3-Phenylpropanoyl-CoA can be compared with other similar compounds, such as:

3-Phenylpropionic acid: This compound is the functional parent of this compound and is involved in similar biochemical pathways.

Dihydrocinnamoyl-CoA: Another similar compound that shares structural similarities with this compound.

The uniqueness of this compound lies in its specific role as an acyl donor and its involvement in the biosynthesis of secondary metabolites in plants .

Activité Biologique

3-Phenylpropanoyl-CoA (3-PP-CoA) is an acyl-CoA derivative of 3-phenylpropanoic acid, which plays a significant role in various biological processes, particularly in metabolic pathways involving aromatic compounds. This article delves into the biological activity of 3-PP-CoA, highlighting its enzymatic interactions, metabolic significance, and potential implications in clinical biochemistry.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a CoA moiety linked to a phenylpropanoic acid structure. This compound is crucial for its role as a substrate in various enzymatic reactions, particularly those involving acyl-CoA dehydrogenases.

Enzymatic Interactions

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Research indicates that 3-PP-CoA is a specific substrate for medium-chain acyl-CoA dehydrogenase (MCAD). In vitro studies have demonstrated that MCAD effectively dehydrogenates 3-PP-CoA, producing trans-cinnamoyl-CoA. The kinetic parameters established a value of approximately 50 µM for human MCAD, indicating a moderate affinity for this substrate .

Reactivity with Other Acyl-CoA Dehydrogenases

Despite its specificity for MCAD, there has been limited investigation into the reactivity of 3-PP-CoA with other acyl-CoA dehydrogenases. Initial findings suggest that no significant activity was observed with alternative enzymes, reinforcing the unique role of MCAD in metabolizing this compound .

Metabolic Pathways

This compound is implicated in the degradation pathways of aromatic compounds, particularly in the context of microbial metabolism. It arises as an end-product from the bacterial degradation of unabsorbed phenylalanine in the intestinal lumen .

Bacterial Catabolism

Studies have shown that certain bacterial strains can utilize 3-PP-CoA as part of their metabolic processes. For instance, research on Sphingomonas species has identified pathways where 3-PP-CoA is converted into other metabolites through various enzymatic reactions involving CoA ligases and acyltransferases .

Clinical Implications

The presence of 3-phenylpropionylglycine in urine has been established as a pathognomonic marker for MCAD deficiency. This condition can lead to severe metabolic disturbances, emphasizing the clinical relevance of monitoring 3-PP-CoA levels in patients suspected of having fatty acid oxidation disorders .

Case Studies and Research Findings

- MCAD Deficiency : A study involving patients with MCAD deficiency highlighted elevated levels of 3-phenylpropionylglycine in urine, correlating with impaired metabolism of 3-PP-CoA due to enzyme deficiency .

- Microbial Degradation : Research on wastewater treatment plants (WWTPs) demonstrated that specific microbial consortia could mineralize compounds like ibuprofen and 3-phenylpropanoyl acid, indicating the ecological significance of these metabolic pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Enzyme/System | Kinetic Parameters | Significance |

|---|---|---|---|

| Dehydrogenation | Medium-chain acyl-CoA dehydrogenase (MCAD) | Specific substrate leading to trans-cinnamoyl-CoA production | |

| Microbial degradation | Sphingomonas species | N/A | Utilization in aromatic compound catabolism |

| Clinical marker | Urinary excretion | N/A | Indicator for MCAD deficiency |

Propriétés

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-7,16-17,19,23-25,29,40-41H,8-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSDRCZPYSOWME-FUEUKBNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922420 | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117411-09-3 | |

| Record name | Coenzyme A, S-benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117411-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpropionyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117411093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.